molecular formula C23H20ClN3O5 B4112244 N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide

Cat. No. B4112244
M. Wt: 453.9 g/mol
InChI Key: SIZRWMDIUNQBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide is not fully understood. It has been found to interact with certain proteins, including certain neurotransmitter receptors, and may modulate their activity.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has been found to have biochemical and physiological effects in vitro. It has been found to inhibit the growth of certain cancer cell lines, and has been found to modulate the activity of certain neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under certain conditions. However, it also has several limitations. It may not be effective against all cancer cell lines, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide. One potential direction is to further study its potential use as an anti-cancer agent, including its effectiveness against different types of cancer and its potential side effects. Another potential direction is to further study its mechanism of action, including its interactions with specific proteins and its effects on cellular signaling pathways. Additionally, it may be useful to study its potential use in neuroscience research, including its effects on neurotransmitter receptors and its potential as a tool for studying brain function.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has been studied for its potential use in scientific research. It has been found to have activity against certain cancer cell lines, and has been studied for its potential use as an anti-cancer agent. It has also been studied for its potential use as a tool in neuroscience research, as it has been found to modulate certain neurotransmitter receptors.

properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5/c24-17-3-10-22(26-11-13-31-14-12-26)21(15-17)25-23(28)16-1-6-19(7-2-16)32-20-8-4-18(5-9-20)27(29)30/h1-10,15H,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZRWMDIUNQBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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